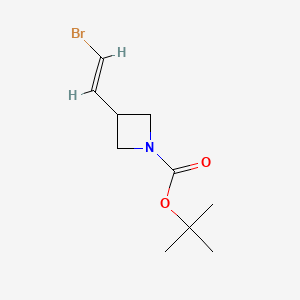
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2 and a molecular weight of 264.16 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoethenyl reagents under controlled conditions. One common method involves the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-bromoethenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of azetidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Azetidine derivatives with various functional groups.
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex azetidine derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Azetidine derivatives have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer research .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is primarily related to its ability to undergo chemical transformations that modify its structure and reactivity. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the azetidine ring can interact with various molecular targets, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-(2-bromoethenyl)azetidine-1-carboxylate is unique due to the presence of the bromoethenyl group, which imparts distinct reactivity and chemical properties. Compared to tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate, the bromoethenyl derivative has a more extended conjugated system, which can influence its electronic properties and reactivity. The presence of the azetidine ring in all these compounds provides a common structural motif, but the variations in substituents lead to differences in their chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H16BrNO2 |
|---|---|
Molekulargewicht |
262.14 g/mol |
IUPAC-Name |
tert-butyl 3-[(E)-2-bromoethenyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4-5,8H,6-7H2,1-3H3/b5-4+ |
InChI-Schlüssel |
KGPDEZLRZUJFBL-SNAWJCMRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(C1)/C=C/Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


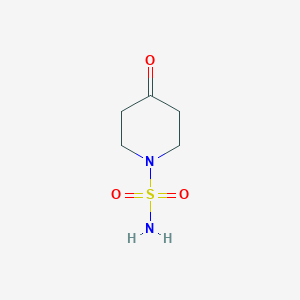

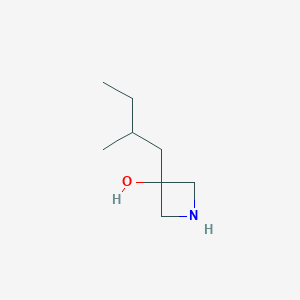
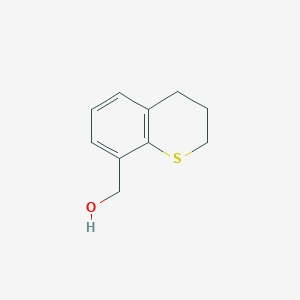
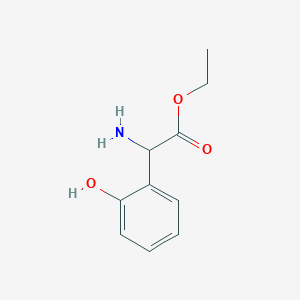

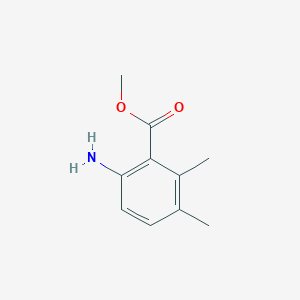
![2-chloro-1-{3-[4-(dimethylamino)phenyl]-7-{[4-(dimethylamino)phenyl]methylidene}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}ethan-1-one](/img/structure/B13565275.png)
![Tert-butyl4-[(6-chloropyrazin-2-yl)(methyl)amino]azepane-1-carboxylate](/img/structure/B13565283.png)
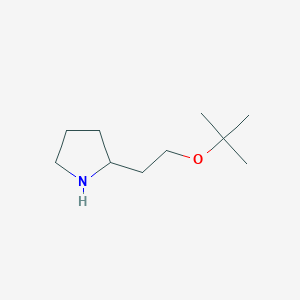
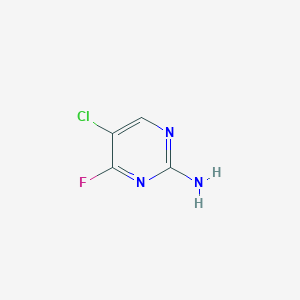

![1'-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B13565322.png)

